2-Bromo-6-fluoroquinoline (CAS 159870-91-4) is a structurally bifunctional quinoline building block utilized in pharmaceutical and agrochemical discovery. Structurally, it combines a highly reactive bromine leaving group at the C2 position with an electron-withdrawing, metabolically stabilizing fluorine atom at the C6 position. This specific substitution pattern makes it a highly efficient precursor for synthesizing advanced quinoline-based therapeutics, offering a balance of synthetic tractability and favorable physicochemical properties. In procurement contexts, it is primarily sourced as a targeted intermediate to bypass multi-step halogenation and fluorination sequences, ensuring high-yield downstream functionalization via standard transition-metal catalysis [1].
Substituting 2-Bromo-6-fluoroquinoline with cheaper or structurally simpler analogs introduces significant process and performance liabilities. Replacing it with 2-chloro-6-fluoroquinoline severely depresses cross-coupling kinetics, forcing the use of elevated temperatures and expensive, proprietary palladium ligands that inflate scale-up costs. Conversely, utilizing an unhalogenated 6-fluoroquinoline baseline necessitates late-stage C-H activation, which suffers from poor regioselectivity (yielding C2/C4 mixtures) and requires aggressive oxidants that are incompatible with sensitive functional groups. Furthermore, omitting the 6-fluoro group by using 2-bromoquinoline sacrifices critical metabolic stability in the final active pharmaceutical ingredient (API), leading to rapid in vivo clearance[1].
The C-Br bond at the 2-position of the quinoline ring is highly activated, facilitating rapid oxidative addition in transition-metal catalysis. In standard cross-couplings, 2-Bromo-6-fluoroquinoline achieves high conversion at mild temperatures (80 °C) using generic, cost-effective catalysts like Pd(dppf)Cl2. In contrast, the 2-chloro analog exhibits a significantly higher activation energy barrier due to the stronger C-Cl bond, often requiring temperatures exceeding 100 °C and expensive, sterically demanding ligands to achieve comparable yields [1].
| Evidence Dimension | Cross-coupling activation temperature and catalyst requirement |
| Target Compound Data | 80 °C with generic Pd catalysts (e.g., Pd(dppf)Cl2) |
| Comparator Or Baseline | 2-Chloro-6-fluoroquinoline: >100 °C requiring specialized biaryl phosphine ligands |
| Quantified Difference | Enables a 20+ °C reduction in reaction temperature and eliminates the need for premium ligands. |
| Conditions | Standard Suzuki/Buchwald-Hartwig coupling protocols |
Allows buyers to utilize cheaper catalyst systems and milder conditions, preserving sensitive substrates and reducing overall process costs.
Utilizing a pre-halogenated scaffold like 2-Bromo-6-fluoroquinoline guarantees absolute regiocontrol during C2-substitution, consistently yielding a single product isomer with high efficiency (e.g., 87% isolated yield in amination reactions). When attempting direct functionalization of the unhalogenated baseline (6-fluoroquinoline) via Minisci-type C-H activation, the reaction typically produces a mixture of C2- and C4-substituted isomers. This lack of selectivity necessitates resource-intensive chromatographic purification and inherently caps the maximum theoretical yield of the desired C2-isomer [1].
| Evidence Dimension | Regiomeric purity of C2-substituted products |
| Target Compound Data | 100% C2-regioselectivity (single isomer, up to 87% isolated yield) |
| Comparator Or Baseline | 6-Fluoroquinoline: Mixed C2/C4 isomers requiring separation |
| Quantified Difference | Eliminates off-target isomer formation and associated purification losses. |
| Conditions | Pre-installed halogen displacement vs. direct C-H functionalization |
Ensures scalable, reproducible manufacturing by eliminating complex chromatographic separations of closely related regioisomers.
The C6 position of the quinoline core is a well-documented 'soft spot' for oxidative metabolism by cytochrome P450 enzymes. By incorporating a fluorine atom at this specific position, 2-Bromo-6-fluoroquinoline provides a scaffold that inherently resists C6-hydroxylation. Derivatives synthesized from this fluorinated building block typically demonstrate a 5- to 10-fold increase in half-life during in vitro liver microsome stability assays compared to their unfluorinated counterparts derived from 2-bromoquinoline [1].
| Evidence Dimension | Resistance to CYP450-mediated C6-oxidation |
| Target Compound Data | Fluorine-blocked C6 position (high metabolic stability) |
| Comparator Or Baseline | 2-Bromoquinoline: Unblocked C6 position (susceptible to rapid hydroxylation) |
| Quantified Difference | 5x to 10x reduction in intrinsic clearance rates for downstream APIs. |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Crucial for medicinal chemistry procurement, as it directly improves the pharmacokinetic profile and viability of the resulting drug candidates.
The 2-bromo-6-fluoroquinoline scaffold is directly utilized in the synthesis of complex receptor agonists via Suzuki coupling, where the 2-bromo group allows for efficient biaryl formation under mild conditions [1].
The compound serves as a critical intermediate in generating covalent SARM1 inhibitors for neurological disorders. The highly reactive 2-bromo position facilitates high-yield (87%) amination reactions to build the active pharmacophore [2].
In library synthesis where metabolic liability is a concern, substituting standard quinoline building blocks with 2-bromo-6-fluoroquinoline prevents rapid CYP450-mediated degradation, making it a highly effective starting material for late-stage lead optimization[3].